Methyl 2-cyclobutylacetate
Overview
Description
Methyl 2-cyclobutylacetate: is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is a derivative of cyclobutane and is commonly used in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of cyclobutylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Fischer Esterification: This method involves heating cyclobutylacetic acid with methanol under reflux conditions, typically using concentrated sulfuric acid as a catalyst.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced using a batch process where cyclobutylacetic acid and methanol are mixed in a reactor, and the reaction is catalyzed by an acid.
Continuous Process: Some industrial setups may use a continuous process where reactants are continuously fed into a reactor, and the product is continuously removed, ensuring a steady production rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form cyclobutylacetic acid.
Reduction: Reduction reactions can convert the ester to cyclobutylalcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Cyclobutylacetic acid.
Reduction: Cyclobutylalcohol.
Substitution: Amides or other substituted esters.
Scientific Research Applications
Chemistry: Methyl 2-cyclobutylacetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can be used as a reagent in biochemical assays and studies involving esterases. Medicine: The compound may be used in the synthesis of pharmaceuticals and as a precursor for drug development. Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 2-cyclobutylacetate exerts its effects depends on the specific reaction it undergoes. For example, in ester hydrolysis, the ester bond is cleaved by a nucleophile, resulting in the formation of cyclobutylacetic acid and methanol. The molecular targets and pathways involved vary based on the application and reaction conditions.
Comparison with Similar Compounds
Methyl Acetate: A simple ester used in various industrial applications.
Ethyl Acetate: Another commonly used ester with similar properties but a different alkyl group.
Methyl Cyclohexylacetate: Similar in structure but with a cyclohexyl group instead of cyclobutyl.
Uniqueness: Methyl 2-cyclobutylacetate is unique due to its cyclobutyl group, which imparts different chemical properties compared to other esters with larger or more complex alkyl groups.
Properties
IUPAC Name |
methyl 2-cyclobutylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7(8)5-6-3-2-4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXHANSUXZAOSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500902 | |
Record name | Methyl cyclobutylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72306-37-7 | |
Record name | Methyl cyclobutylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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